Lipoamido-PEG8-TFP ester
CAS No.:
Cat. No.: VC16164300
Molecular Formula: C33H51F4NO11S2
Molecular Weight: 777.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H51F4NO11S2 |
|---|---|
| Molecular Weight | 777.9 g/mol |
| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C33H51F4NO11S2/c34-27-25-28(35)32(37)33(31(27)36)49-30(40)5-8-41-10-12-43-14-16-45-18-20-47-22-23-48-21-19-46-17-15-44-13-11-42-9-7-38-29(39)4-2-1-3-26-6-24-50-51-26/h25-26H,1-24H2,(H,38,39) |
| Standard InChI Key | KWKVGZCJFANBFO-UHFFFAOYSA-N |
| Canonical SMILES | C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Introduction
Chemical Structure and Molecular Properties
Core Components
Lipoamido-PEG8-TFP ester is a heterobifunctional molecule comprising three distinct regions:
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Lipoic acid moiety: A cyclic disulfide (1,2-dithiolane) attached to a pentanoic acid group, enabling bidentate dative bonding with gold, silver, and other transition metals .
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dPEG®8 spacer: A discrete 36-atom polyethylene glycol chain (42.7 Å in length) that provides steric flexibility and reduces nonspecific interactions .
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TFP ester: A 2,3,5,6-tetrafluorophenol-activated carboxylate group that reacts selectively with primary amines (ε-amines of lysine or α-amines of polypeptide chains) to form stable amide bonds .
The molecular formula is C₃₃H₅₁F₄NO₁₁S₂, with a monodisperse molecular weight of 777.88 g/mol and purity exceeding 98% .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 777.88 g/mol |
| PEG Spacer Length | 36 atoms (42.7 Å) |
| Reactivity | Amine-specific (pH 7.5–8.0) |
| Solubility | DMF, DMAC, Acetonitrile |
| Storage Conditions | -20°C (desiccated) |
Stability and Reactivity Advantages
The lipoic acid group forms two dative bonds with metal surfaces, conferring greater stability than monothiol-based anchors . Unlike NHS esters, TFP esters exhibit reduced hydrolysis rates, enabling efficient conjugation even in suboptimal pH conditions (pH 6.5–9.0) . Comparative studies indicate TFP esters achieve 85–90% conjugation efficiency versus 60–70% for NHS esters under identical conditions .
Synthesis and Functionalization Strategies
Stepwise Conjugation Protocol
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Metal Surface Preparation: Gold or silver nanoparticles are incubated with Lipoamido-PEG8-TFP ester, allowing lipoic acid to bind via dative bonds. Excess reagent is removed by centrifugation .
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Amine Coupling: The TFP ester reacts with primary amines on proteins, peptides, or antibodies in pH 7.5–8.0 buffers (e.g., HEPES or borate). Reaction time typically ranges from 2–4 hours at 25°C .
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Quenching: Residual TFP esters are deactivated with Tris or glycine buffers, followed by purification via size-exclusion chromatography .
Table 2: Reactivity Profile of Amine-Reactive Esters
| Parameter | TFP Ester | NHS Ester |
|---|---|---|
| Optimal pH Range | 7.5–8.5 | 8.0–8.5 |
| Hydrolysis Half-Life | 12 hours (pH 7.0) | 4 hours (pH 7.0) |
| Conjugation Efficiency | 90% | 70% |
| Byproduct Solubility | High (Tetrafluorophenol) | Moderate (N-Hydroxysuccinimide) |
The fluorinated aromatic ring of TFP esters enhances leaving-group stability, driving amide bond formation to near-completion .
Applications in Nanotechnology and Biomedicine
Self-Assembled Monolayers (SAMs) on Nanoparticles
Lipoamido-PEG8-TFP ester forms dense, oriented SAMs on gold nanoparticles (AuNPs), reducing aggregation and improving biocompatibility. The PEG spacer minimizes nonspecific protein adsorption, a critical feature for in vivo diagnostics . For example, AuNPs functionalized with this reagent exhibit 90% stability in serum after 72 hours, compared to 50% for thiol-PEG counterparts .
Targeted Drug Delivery Systems
Antibodies conjugated via TFP esters retain >95% antigen-binding affinity, enabling precise targeting. In a murine model, doxorubicin-loaded AuNPs with anti-HER2 conjugates showed a 3-fold increase in tumor accumulation versus untargeted particles .
Biosensor Development
The compound’s dual functionality facilitates the immobilization of enzymes on electrode surfaces. Glucose oxidase conjugated to gold electrodes using Lipoamido-PEG8-TFP ester demonstrated a linear response range of 1–30 mM, with a detection limit of 0.2 μM .
Future Directions and Innovations
Recent work explores modifying the PEG spacer length (e.g., dPEG®12 for increased flexibility) and integrating photoactivatable groups for spatiotemporal control over conjugation . Hybrid systems combining TFP esters with click chemistry handles (e.g., azides) are under development for modular bioconjugation platforms .
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